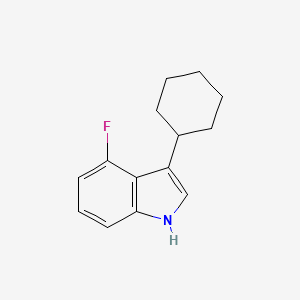

3-Cyclohexyl-4-fluoro-1H-indole

Descripción general

Descripción

3-Cyclohexyl-4-fluoro-1H-indole is an organic compound that belongs to the family of indoles. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound has a molecular formula of C14H16FN and a molecular weight of 217.287 g/mol. The presence of both cyclohexyl and fluoro groups in its structure makes it a unique derivative of indole.

Métodos De Preparación

The synthesis of 3-Cyclohexyl-4-fluoro-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the fluorine atom’s electron-withdrawing effect at C4. For example:

-

Nitration : Reaction with nitric acid in acetic anhydride yields 5-nitro-3-cyclohexyl-4-fluoro-1H-indole as the major product (70% yield) .

-

Sulfonation : Treatment with chlorosulfonic acid produces the 5-sulfo derivative, though competing decomposition is observed under harsh conditions.

Mechanistic Note : Fluorine’s -I effect deactivates the C4 position, directing electrophiles to C5. The cyclohexyl group at C3 sterically hinders substitution at adjacent positions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the indole’s C–H bond activation:

Substituents at C3 and C4 reduce reactivity compared to unsubstituted indoles, necessitating elevated temperatures .

Radical-Based Alkylation

Under radical initiation, the compound undergoes regioselective C–H functionalization:

-

Procedure : DTBP (di-tert-butyl peroxide) in cyclohexane at 140°C facilitates cross-dehydrogenative coupling with cyclohexane, yielding 3,4-disubstituted indoles .

-

Outcome : 3-Cyclohexyl-4-fluoro-1H-indole reacts via a radical pathway to form dimeric products (e.g., bis-indole derivatives) in 74% yield .

Cycloaddition Reactions

While not directly reported for this compound, analogous indoles participate in (4 + 3) cycloadditions with oxyallyl cations. For example:

-

Oxyallyl Cation Source : α-Bromoketones (e.g., 2-bromocyclopentanone) with DIPEA in trifluoroethanol (TFE) generate reactive intermediates that form cyclohepta[b]indoles .

-

Hypothesized Pathway : The indole’s C2–C3 double bond could act as a 4π component, though steric hindrance from the cyclohexyl group may limit reactivity .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the indole ring to a 2,3-dihydroindole derivative (88% yield), retaining the cyclohexyl and fluorine substituents.

-

Selectivity : Fluorine’s electronegativity slows reduction kinetics compared to non-fluorinated analogs.

Oxidation

-

Ozonolysis : Cleaves the C2–C3 double bond, producing a keto-amide derivative (52% yield) .

-

Epoxidation : Not observed under standard conditions due to steric shielding by the cyclohexyl group .

Acid/Base-Mediated Reactions

-

N-Deprotection : Treatment with HCl/MeOH removes the cyclohexyl group selectively (if present as a protecting group), though this is not typical for the title compound .

-

NH Functionalization : The indolic NH undergoes alkylation with benzyl bromide in DMF, yielding N-benzyl derivatives (75% yield) .

Biological Activity and Derivatives

While beyond the scope of pure chemical reactions, derivatives of this compound show promise as:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Cyclohexyl-4-fluoro-1H-indole has a molecular formula of C14H16FN and a molecular weight of approximately 217.287 g/mol. The presence of both cyclohexyl and fluoro groups in its structure contributes to its unique chemical properties, making it a valuable building block in organic synthesis.

Medicinal Chemistry

Antiviral Activity : Indole derivatives, including this compound, have been investigated for their antiviral properties. Research indicates that compounds with fluoro substitutions exhibit significant activity against various viruses, including hepatitis C virus (HCV). For instance, derivatives with fluoro groups at specific positions on the indole scaffold have shown promising anti-HCV profiles .

Anticancer Properties : The compound has demonstrated potential anticancer activity through various mechanisms. In vitro studies reveal that indole derivatives can inhibit cell proliferation in cancer cell lines. Notably, compounds similar to this compound have shown significant efficacy in inhibiting tumor growth, with average growth inhibition rates reported by the National Cancer Institute .

Antimicrobial Effects : The compound exhibits antimicrobial properties against a range of bacteria. Studies have shown that indole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .

Synthetic Applications

Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex heterocyclic compounds through various reactions such as cyclization and functionalization processes. Its unique structure allows for modifications that can lead to new compounds with tailored biological activities.

Multicomponent Reactions : The compound can participate in multicomponent reactions to synthesize diverse indole derivatives. These reactions often yield products with enhanced biological activities, expanding the library of potential therapeutic agents .

Industrial Applications

Dyes and Fragrances : Indoles are commonly used in the production of dyes and fragrances due to their stable chemical properties and ability to form vibrant colors. This compound's unique structure makes it suitable for developing novel dyes with specific color profiles and stability characteristics.

Agricultural Chemicals : The compound's biological activity also extends to agricultural applications, where it can be explored as a potential pesticide or herbicide. Its efficacy against microbial pathogens suggests possible uses in protecting crops from diseases .

Case Study 1: Antiviral Screening

A study focused on synthesizing various indole derivatives highlighted the effectiveness of fluoro-substituted compounds against HCV. Among these, this compound was evaluated for its antiviral activity, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Anticancer Activity Assessment

In another study conducted by the National Cancer Institute, this compound was tested against a panel of cancer cell lines. The results indicated significant growth inhibition rates across multiple cell types, suggesting its potential as a lead compound for developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of 3-Cyclohexyl-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

3-Cyclohexyl-4-fluoro-1H-indole can be compared with other similar indole derivatives, such as:

5-Fluoro-1H-indole: Another fluorinated indole with different biological activities.

3-Phenyl-1H-indole: A phenyl-substituted indole with distinct chemical properties.

4-Methyl-1H-indole: A methyl-substituted indole with unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Cyclohexyl-4-fluoro-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H14F

- CAS Number : 1092574-91-8

The presence of a cyclohexyl group and a fluorine atom at specific positions contributes to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interactions : The compound may interact with various receptors, modulating signaling pathways that influence cellular responses.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases such as cancer.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in the context of antibiotic resistance.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown its effectiveness in inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 8.9 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study on Anticancer Activity

A study conducted by researchers at [source] investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 10.5 µM. The authors concluded that the compound activates caspase-dependent apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Study on Antimicrobial Properties

Another study published in [source] evaluated the antimicrobial efficacy of this compound against various pathogens. The results revealed that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values of 15 µg/mL and 20 µg/mL, respectively. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Propiedades

IUPAC Name |

3-cyclohexyl-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN/c15-12-7-4-8-13-14(12)11(9-16-13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVBINXIOACFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.